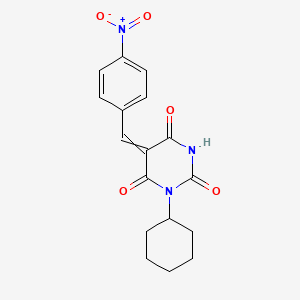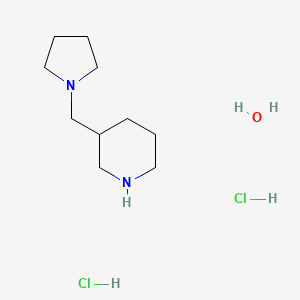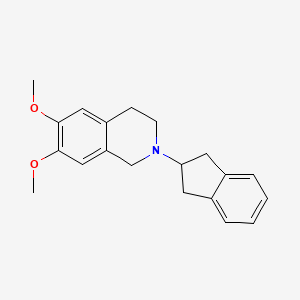
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CNB-001, is a small molecule compound that has been studied for its potential therapeutic applications in various neurological disorders. CNB-001 has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The exact mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to act through multiple pathways. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects that contribute to its potential therapeutic applications. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of neurological disorders. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve mitochondrial function, which is important for the proper functioning of cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified, making it suitable for further research and development. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity, which is important for its potential use as a therapeutic agent.
One limitation of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. Additionally, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of traumatic brain injury, and further research is needed to determine its potential therapeutic applications in humans.
Another area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of Alzheimer's disease. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this condition.
Finally, further research is needed to fully understand the mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. This will help to identify potential targets for therapeutic intervention and improve our understanding of the potential applications of this compound in neurological disorders.
Synthesemethoden
The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process starting with the reaction of cyclohexylamine and ethyl acetoacetate to form 1-cyclohexyl-3-oxobutylamine. This intermediate is then reacted with urea and para-nitrobenzaldehyde to form the final product, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Eigenschaften
IUPAC Name |
1-cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-15-14(10-11-6-8-13(9-7-11)20(24)25)16(22)19(17(23)18-15)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFSZMGNKZRKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)

![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)

![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)